2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C18H18ClN5OS and its molecular weight is 387.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide is a triazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound features a triazole ring, an amino group, a chlorophenyl substituent, and a thioacetamide moiety. These structural components contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C17H18ClN5OS |
Molecular Weight | 367.87 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The triazole ring can inhibit enzymes involved in critical cellular pathways, such as fungal cytochrome P450 enzymes.
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial and fungal strains by disrupting their cellular functions.
- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of cell signaling pathways.
Antimicrobial Activity
Research indicates that this compound demonstrates potent antimicrobial effects.
- In vitro Studies : The compound showed effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi. For instance, it exhibited an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics like norfloxacin and fluconazole.
Anticancer Activity
Several studies have investigated the anticancer potential of this triazole derivative:
- Cell Line Studies : The compound was tested against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). It exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity.
Case Study 1: Antimicrobial Efficacy
In a comparative study, this compound was evaluated against a panel of bacterial strains. Results demonstrated superior activity against Staphylococcus aureus with an MIC of 0.5 µg/mL compared to standard treatments.
Case Study 2: Anticancer Mechanism
A study focused on the mechanism of action revealed that the compound induces apoptosis in cancer cells via the mitochondrial pathway. Flow cytometry analysis showed increased annexin V binding in treated cells, confirming apoptotic cell death.
Properties
IUPAC Name |
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5OS/c1-2-12-7-3-6-10-15(12)21-16(25)11-26-18-23-22-17(24(18)20)13-8-4-5-9-14(13)19/h3-10H,2,11,20H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYGQDRJAHGAQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.